6-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide
Overview
Description
6-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a pyrazole ring, and a pyridine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the pyrazole and pyridine groups. Common synthetic routes include:
Formation of the Quinoline Core: This step often involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Attachment of the Pyridine Moiety: The pyridine group is typically introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
6-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or bind to receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide
- 6-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-2-yl)quinoline-4-carboxamide
- 6-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-4-yl)quinoline-4-carboxamide
Uniqueness
The uniqueness of 6-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)quinoline-4-carboxamide lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-2-pyridin-3-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O/c1-2-27-13-14(11-25-27)10-24-21(28)18-9-20(15-4-3-7-23-12-15)26-19-6-5-16(22)8-17(18)19/h3-9,11-13H,2,10H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJYCLNOPQXVKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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